Ethyl 6-bromo-2-methylquinoline-3-carboxylate
CAS No.: 948289-14-3
Cat. No.: VC2459142
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 948289-14-3 |
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Molecular Formula | C13H12BrNO2 |
Molecular Weight | 294.14 g/mol |
IUPAC Name | ethyl 6-bromo-2-methylquinoline-3-carboxylate |
Standard InChI | InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3 |
Standard InChI Key | WOWPFIGSWCNAHK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C |
Canonical SMILES | CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C |
Introduction
Chemical Structure and Properties
Ethyl 6-bromo-2-methylquinoline-3-carboxylate features a quinoline core structure with three key functional groups: a bromine atom at position 6, a methyl group at position 2, and an ethyl carboxylate group at position 3. Based on structurally similar compounds, we can reasonably infer several physical and chemical properties.
Basic Identifiers
The compound belongs to the quinoline carboxylate family, with a molecular formula of C13H12BrNO2. Its estimated molecular weight would be approximately 294.14 g/mol, comparable to the structurally similar Ethyl 6-bromo-2-methylquinoline-4-carboxylate which has the same molecular formula and weight .
Physical Properties
Drawing from data on related quinoline derivatives, this compound likely exists as a crystalline solid at room temperature. It would presumably have limited water solubility but good solubility in common organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide, characteristic of brominated quinoline derivatives with ester functionalities.
Structural Features
The quinoline backbone provides aromaticity and planarity, while the functional groups contribute to its reactivity profile:
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The bromine at position 6 serves as a potential site for cross-coupling reactions
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The methyl group at position 2 influences the electronic distribution and can participate in certain oxidation reactions
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The ethyl carboxylate at position 3 offers potential for further derivatization through transesterification or hydrolysis
Synthesis Strategies
Alternative Approaches
Other potential routes might include:
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Direct bromination of Ethyl 2-methylquinoline-3-carboxylate at the 6-position
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Construction of the quinoline core with the functional groups already in place
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Palladium-catalyzed cross-coupling reactions to introduce the bromine substituent
These approaches would be consistent with general methodologies employed in quinoline chemistry, though optimization would be necessary for this specific target compound.
Comparison with Structurally Related Compounds
Positional Isomers
The position of functional groups on the quinoline core significantly influences chemical behavior and biological activity. When comparing with structurally related compounds from the search results:
These structural variations likely result in different electronic distributions, affecting reactivity patterns and binding interactions with biological targets.
Structure-Activity Relationship Considerations
Predicted Biological Activities
Other Biological Activities
Quinoline derivatives have demonstrated diverse biological activities beyond antimicrobial effects, including:
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Anticancer properties
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Anti-inflammatory activities
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Antiparasitic effects
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CNS activities
The specific substitution pattern in Ethyl 6-bromo-2-methylquinoline-3-carboxylate might confer unique biological properties that would require experimental verification.
Characterization Methods
Analytical Techniques
For comprehensive characterization of Ethyl 6-bromo-2-methylquinoline-3-carboxylate, several analytical techniques would be essential:
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Spectroscopic methods:
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NMR spectroscopy (1H, 13C) to confirm structure and substitution pattern
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IR spectroscopy to identify functional groups (particularly the ester carbonyl)
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UV-Vis spectroscopy to examine the chromophoric system
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Mass spectrometry:
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High-resolution mass spectrometry to confirm molecular formula
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Fragmentation pattern analysis to verify structural features
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X-ray crystallography:
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Definitive structural confirmation if suitable crystals can be obtained
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Research Opportunities
Synthesis Optimization
Development of efficient synthetic routes to Ethyl 6-bromo-2-methylquinoline-3-carboxylate represents a significant research opportunity. Optimization of reaction conditions for regioselective functionalization of the quinoline core could improve yields and reduce byproduct formation.
Derivatization Studies
The compound's functional groups offer multiple handles for derivatization:
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Cross-coupling reactions at the bromine position
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Modifications of the ester group
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Functionalization of the methyl group through oxidation or radical reactions
Such derivatization could generate libraries of compounds for structure-activity relationship studies.
Biological Evaluation
Comprehensive screening of Ethyl 6-bromo-2-methylquinoline-3-carboxylate for various biological activities would provide valuable insights into its potential applications. Particular focus areas might include:
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Antimicrobial activity against drug-resistant pathogens
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Cancer cell line screening
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Enzyme inhibition assays
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Pharmacokinetic properties
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